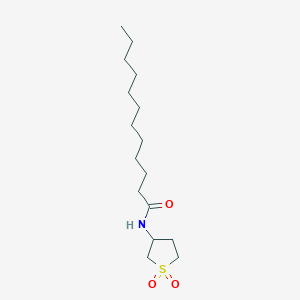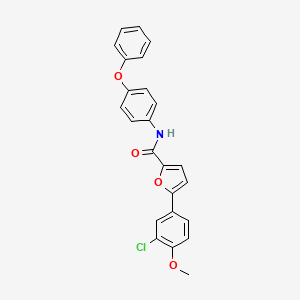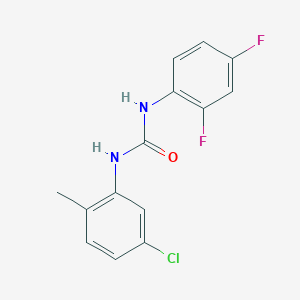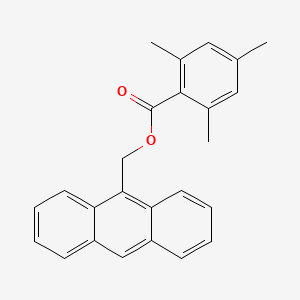
9-Anthracenylmethyl 2,4,6-trimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Anthracenylmethyl 2,4,6-trimethylbenzoate is an organic compound with the molecular formula C25H22O2 and a molecular weight of 354.453 g/mol . This compound is known for its unique structure, which combines an anthracene moiety with a benzoate ester, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Anthracenylmethyl 2,4,6-trimethylbenzoate typically involves the esterification of 9-anthracenemethanol with 2,4,6-trimethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9-Anthracenylmethyl 2,4,6-trimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 9-Anthracenemethanol and 2,4,6-trimethylbenzoic acid.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学的研究の応用
9-Anthracenylmethyl 2,4,6-trimethylbenzoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in studies involving molecular recognition and supramolecular chemistry.
Medicine: Investigated for potential use in drug delivery systems and photodynamic therapy.
作用機序
The mechanism of action of 9-Anthracenylmethyl 2,4,6-trimethylbenzoate is primarily based on its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to form stable complexes with other molecules, making it useful in applications like molecular recognition and drug delivery .
類似化合物との比較
Similar Compounds
9-Anthracenemethanol: A derivative of anthracene with a hydroxymethyl group attached to the 9-position.
2,4,6-Trimethylbenzoic acid: The parent acid of the ester, commonly used in organic synthesis.
Uniqueness
9-Anthracenylmethyl 2,4,6-trimethylbenzoate is unique due to its combination of an anthracene moiety and a benzoate ester, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring fluorescence and molecular recognition .
特性
CAS番号 |
51513-47-4 |
|---|---|
分子式 |
C25H22O2 |
分子量 |
354.4 g/mol |
IUPAC名 |
anthracen-9-ylmethyl 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C25H22O2/c1-16-12-17(2)24(18(3)13-16)25(26)27-15-23-21-10-6-4-8-19(21)14-20-9-5-7-11-22(20)23/h4-14H,15H2,1-3H3 |
InChIキー |
QCHMSYKZDLHURP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OCC2=C3C=CC=CC3=CC4=CC=CC=C42)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]-](/img/structure/B15076203.png)
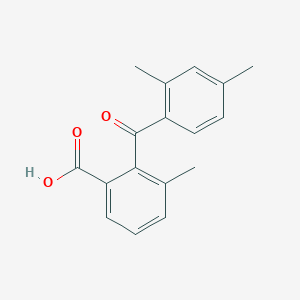
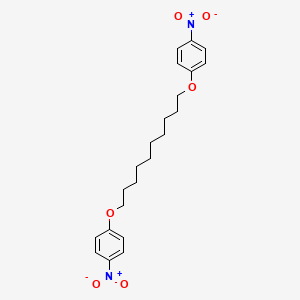
![Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B15076213.png)
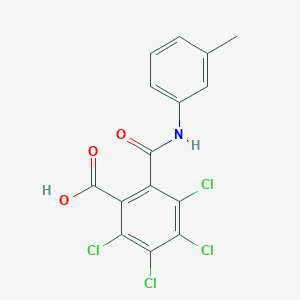
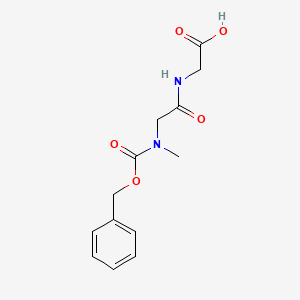

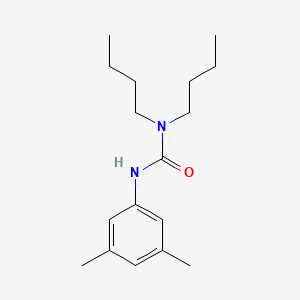
![1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15076259.png)
